N-(3-bromophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(3-bromophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core fused with a thiophene ring. This scaffold is substituted at the 2-position with a sulfanyl acetamide group, which is further functionalized with a 3-bromophenyl moiety. Thienopyrimidinone derivatives are of significant interest in medicinal chemistry due to their structural similarity to purine bases, enabling interactions with enzymes like kinases or polymerases .
Properties
IUPAC Name |
N-(3-bromophenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3O2S2/c1-25-20(27)19-18(16(11-28-19)13-6-3-2-4-7-13)24-21(25)29-12-17(26)23-15-9-5-8-14(22)10-15/h2-11H,12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGSDWZAKMPJQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-bromophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest diverse biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes current research findings and case studies to elucidate the biological activity of this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 486.4 g/mol. The compound features a thieno[3,2-d]pyrimidine core, contributing to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H16BrN3O2S2 |
| Molecular Weight | 486.4 g/mol |
| Purity | Typically 95% |
| Structure Type | Thieno[3,2-d]pyrimidine |
Anticancer Properties
Research indicates that compounds with thieno[3,2-d]pyrimidine structures exhibit promising anticancer activities. For instance, derivatives have shown significant antiproliferative effects against various cancer cell lines, including non-small cell lung cancer (NSCLC) and breast cancer cells (MCF7) .
A study demonstrated that similar compounds inhibited the phosphorylation of EGFR and AKT in a dose-dependent manner, leading to reduced tumor volumes in preclinical models . The compound's unique structural features may enhance its binding affinity to target proteins involved in cancer progression.
Antimicrobial Activity
N-(3-bromophenyl)-2-{(3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has also been identified as having antimicrobial properties. The presence of the bromophenyl group and sulfanyl moiety suggests potential effectiveness against bacterial and viral pathogens .
In vitro studies have indicated that this compound exhibits significant antibacterial activity against various strains, suggesting its potential as a lead compound for antibiotic development .
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of thieno[3,2-d]pyrimidine derivatives in vitro against several cancer cell lines. The results showed that compounds similar to N-(3-bromophenyl)-2-{(3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide induced apoptosis at concentrations as low as 0.25 μM and exhibited IC50 values significantly lower than standard chemotherapeutics like sunitinib and 5-fluorouracil .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of the compound. It was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) that was competitive with existing antibiotics .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom on the 3-bromophenyl group is a prime site for nucleophilic aromatic substitution (NAS). Reaction conditions and outcomes vary depending on the nucleophile and catalyst:
Example:
Under palladium catalysis, the bromine undergoes cross-coupling with arylboronic acids to form biaryl analogs, enhancing π-conjugation for potential optoelectronic applications .
Oxidation of the Sulfanyl Group
The sulfanyl (-S-) linker is susceptible to oxidation, forming sulfoxides or sulfones:
Mechanistic Insight:
Oxidation proceeds via radical intermediates, with sulfone formation favored under strongly acidic conditions .
Reduction of the Thienopyrimidine Core
The 4-oxo group in the thienopyrimidine core can be reduced selectively:
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C → RT, 2h | 3,4-Dihydrothienopyrimidine | 65% |
| LiAlH₄ | THF, reflux, 4h | Fully saturated thienopyrimidine | 42% |
Key Observation:
NaBH₄ selectively reduces the ketone to an alcohol, while LiAlH₄ hydrogenates the thiophene ring, altering electronic properties .
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
Mechanism:
Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, while base-mediated hydrolysis involves hydroxide attack.
Electrophilic Aromatic Substitution (EAS)
The phenyl ring attached to the thienopyrimidine core undergoes EAS at the para position:
| Reaction | Reagent | Conditions | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C → RT, 3h | Nitro-substituted derivative |
| Sulfonation | SO₃/H₂SO₄ | 50°C, 6h | Sulfonic acid derivative |
Regioselectivity:
Electron-donating methyl groups on the thienopyrimidine direct electrophiles to the para position of the phenyl ring .
Photochemical Reactions
UV irradiation induces dimerization via the thiophene moiety:
| Conditions | Product | Application |
|---|---|---|
| UV (254 nm), THF, 24h | Cyclodimer | Potential use in polymer chemistry |
Mechanism:
[2+2] Cycloaddition between thiophene rings forms a strained cyclobutane structure .
Comparative Reactivity with Structural Analogs
The compound’s reactivity differs from related derivatives due to its bromophenyl and methyl substituents:
| Compound | Key Structural Feature | Reactivity Difference |
|---|---|---|
| N-(4-bromophenyl) analog | Bromine at para position | Faster NAS due to better leaving-group stability. |
| 3-Ethyl derivative | Ethyl vs. methyl substituent | Reduced steric hindrance improves coupling yields. |
Stability Under Reaction Conditions
Critical stability data for reaction optimization:
| Condition | Observation |
|---|---|
| pH < 3 | Degradation of thienopyrimidine core |
| T > 120°C | Decomposition via S-C bond cleavage |
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Properties
*The target compound’s data is inferred by replacing the 4-butylphenyl group (C₁₀H₁₁) in ’s compound with a 3-bromophenyl group (C₆H₄Br), resulting in reduced carbon content and increased molecular weight due to bromine.
Key Observations :
- The 4-butylphenyl group introduces a long alkyl chain, which may improve hydrophobic interactions in binding pockets but reduce solubility in aqueous media compared to the bromophenyl analog.
Core Structure Variations
Pyrimido[4,5-d]pyrimidinone Derivatives ()
The compound (R)-3-benzyl-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepine-8-carboxamide () features a pyrimido[4,5-d]pyrimidinone core instead of thieno[3,2-d]pyrimidinone. This core substitution replaces the sulfur atom in the thiophene ring with nitrogen, altering electronic properties and hydrogen-bonding capacity. Such differences could impact target selectivity in kinase inhibition or DNA interaction.
Thienyl Acetamides ()
N-(3-acetyl-2-thienyl)-2-bromoacetamide and N-(3-acetyl-2-thienyl)-2-phthalimidoacetamide () lack the fused pyrimidinone ring but retain the thiophene-acetamide motif. These compounds are simpler in structure and serve as intermediates for synthesizing functionalized thiophenes.
Q & A
Q. What are the optimized synthetic routes for N-(3-bromophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Thienopyrimidinone Core Formation : Condensation of 7-phenyl-3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine with bromine or brominating agents to introduce the 3-methyl-4-oxo moiety .
Thioether Linkage : Reaction of the thienopyrimidinone intermediate with 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) to form the sulfanyl bridge .
Bromophenyl Acetamide Coupling : Amide coupling via EDC/HOBt or DCC-mediated reactions between the thioether intermediate and 3-bromoaniline .
Key Considerations: Solvent choice (DMF or THF), reaction time (12–24 hrs), and purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.1–2.5 ppm) and carbon assignments (e.g., carbonyl carbons at ~170 ppm) .
- IR Spectroscopy : Peaks at ~1650–1750 cm⁻¹ (C=O stretching) and ~2550 cm⁻¹ (S–H stretching, if present) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ ion matching C₂₄H₁₉BrN₂O₂S₂) .
Advanced Research Questions
Q. How can X-ray crystallography resolve conformational ambiguities in the thieno[3,2-d]pyrimidine core?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential for determining bond angles, torsion angles, and intermolecular interactions. For example:
- Crystal System : Monoclinic (P2₁/c) with cell parameters a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, β = 108.76° .
- Data Collection : Use a Bruker SMART APEXII diffractometer (Mo Kα radiation, λ = 0.71073 Å) with ω and φ scans .
- Refinement : Full-matrix least-squares refinement (R factor < 0.05) to resolve disorder in the bromophenyl group .
Key Insight: Intramolecular N–H⋯N hydrogen bonds stabilize the folded conformation, as observed in analogous structures .
Q. What strategies address discrepancies in reported biological activity data for thienopyrimidine derivatives?
- Methodological Answer :
- Assay Standardization : Use uniform protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
- Structural Comparison : Overlay crystal structures of analogs (e.g., N-(4-chlorophenyl) derivatives) to identify steric or electronic differences impacting activity .
- Meta-Analysis : Compare IC₅₀ values across studies while accounting for cell line specificity (e.g., HEK293 vs. HeLa) .
Q. How can reaction mechanisms for sulfanyl-acetamide bond formation be elucidated?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via HPLC to identify intermediates .
- Isotopic Labeling : Use ³⁴S-labeled reagents to trace sulfur incorporation via MS/MS .
- DFT Calculations : Model transition states (e.g., nucleophilic attack of thiolate on α-carbon of chloroacetamide) using Gaussian09 with B3LYP/6-31G(d) basis sets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
